

Application Notes and Protocols for AZD1283

Competitive Radioligand Binding Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933

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Introduction

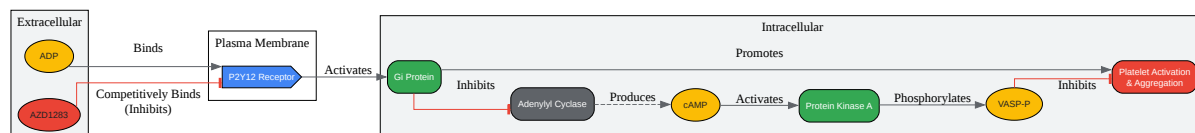
AZD1283 is a potent and selective antagonist of the P2Y₁₂ receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet aggregation.[1][2] The P2Y₁₂ receptor is activated by adenosine diphosphate (ADP), initiating a signaling cascade that leads to thrombus formation.[3][4] Consequently, antagonism of this receptor is a key therapeutic strategy for the prevention of thrombotic events. This document provides detailed protocols for a competitive radioligand binding assay to characterize the interaction of **AZD1283** and other investigational compounds with the human P2Y₁₂ receptor.

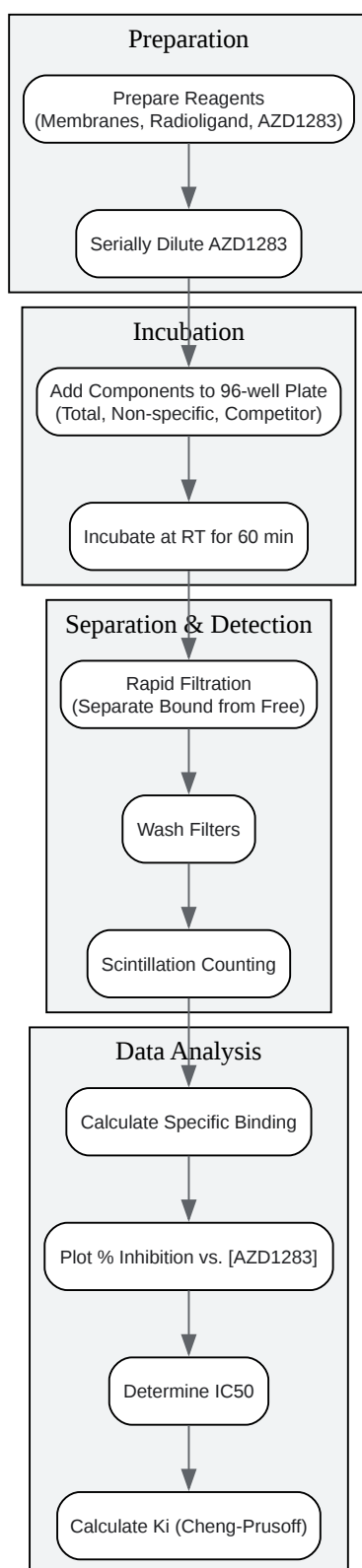
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the affinity of a ligand for its receptor. In a competitive binding assay, an unlabeled test compound (e.g., **AZD1283**) competes with a radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (K_i) can be determined, providing a measure of the test compound's binding affinity.

P2Y₁₂ Signaling Pathway and Antagonism by AZD1283

The binding of ADP to the P2Y₁₂ receptor activates a G_i-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP)

levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes platelet activation and aggregation. P2Y12 receptor activation also stimulates the phosphoinositide 3-kinase (PI3K) pathway, further contributing to platelet activation. **AZD1283**, as a competitive antagonist, binds to the P2Y12 receptor and blocks the binding of ADP, thereby inhibiting these downstream signaling events and preventing platelet aggregation.[5][6]





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